N-(2-(Methylsulfonyl)phenyl)acetamide
Overview
Description
N-(2-(Methylsulfonyl)phenyl)acetamide is an organic compound with the molecular formula C9H11NO3S. It is a white crystalline powder that is soluble in water and organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Methylsulfonyl)phenyl)acetamide typically involves the reaction of 2-(methylsulfonyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
2-(Methylsulfonyl)aniline+Acetic anhydride→this compound+Acetic acid
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Methylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-(Methylsulfonyl)phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors involved in inflammation and pain pathways . Further research is needed to fully elucidate the molecular mechanisms underlying its effects .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfonyl)aniline: A precursor in the synthesis of N-(2-(Methylsulfonyl)phenyl)acetamide.
N-Phenylacetamide: Similar structure but lacks the sulfonyl group.
This compound derivatives: Various derivatives with modifications to the acetamide or sulfonyl groups.
Uniqueness
This compound is unique due to its combination of the sulfonyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-methylsulfonylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)10-8-5-3-4-6-9(8)14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWCPCSZLLJKPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356566 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-27-7 | |
Record name | N-[2-(Methanesulfonyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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